molecular formula C15H9ClO2 B7789278 1-chloro-4-methylanthracene-9,10-dione CAS No. 7477-59-0

1-chloro-4-methylanthracene-9,10-dione

Cat. No.: B7789278
CAS No.: 7477-59-0
M. Wt: 256.68 g/mol
InChI Key: FUACWUFYFGVLMM-UHFFFAOYSA-N
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Description

1-Chloro-4-methylanthracene-9,10-dione (CAS 7477-59-0) is a chlorinated derivative of anthracene-9,10-dione, more commonly known as anthraquinone. This compound features a molecular formula of C15H9ClO2 and a molecular weight of 256.68 g/mol . It belongs to the anthraquinone class of polyketides, which are recognized for their diverse biological activities and ecological roles . The structure consists of a tricyclic anthracene core with carbonyl groups at the 9 and 10 positions, substituted with a chlorine atom at position 1 and a methyl group at position 4 . This specific arrangement of substituents makes it a valuable intermediate in chemical synthesis. In research, it serves as a key precursor for the development of more complex anthraquinone derivatives . Chlorinated and methylated anthraquinones, like this compound, are of significant interest in materials science, particularly in the synthesis of dyes and pigments, due to the chromophoric nature of the anthraquinone core . Furthermore, analogous anthraquinone compounds are extensively studied in medicinal chemistry for a myriad of biological properties, including antimicrobial, antifungal, and cytotoxic activities . The biosynthesis of such anthraquinones in fungi occurs via the acetate-malonate pathway, regulated by non-reducing polyketide synthases (NR-PKSs) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-chloro-4-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUACWUFYFGVLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322292
Record name 1-Chloro-4-methylanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-59-0
Record name 9, 1-chloro-4-methyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-methylanthraquinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methylanthraquinone

The foundational step involves synthesizing 4-methylanthraquinone, a precursor for chlorination. While 2-methylanthraquinone is classically prepared via Friedel-Crafts acylation of toluene with phthalic anhydride, the 4-methyl isomer requires modified conditions.

Procedure :

  • Friedel-Crafts Acylation :
    Toluene reacts with phthalic anhydride in the presence of AlCl₃ at 150–180°C. The reaction favors para-acylation due to steric and electronic effects, yielding 4-methylanthraquinone as the major product.

    Toluene+Phthalic anhydrideAlCl3,150180C4-Methylanthraquinone\text{Toluene} + \text{Phthalic anhydride} \xrightarrow{\text{AlCl}_3, 150–180^\circ \text{C}} \text{4-Methylanthraquinone}

    Yield : ~60–70% (estimated from analogous syntheses).

  • Purification :
    Column chromatography (silica gel, hexane/ethyl acetate 70:30) isolates the 4-methyl isomer from minor ortho-substituted byproducts.

Chlorination of 4-Methylanthraquinone

Chlorine is introduced at position 1 via electrophilic aromatic substitution, directed by the methyl group’s para-directing effect.

Procedure :

  • Chlorination Reaction :
    4-Methylanthraquinone (10 mmol) is dissolved in chlorobenzene, and Cl₂ gas is bubbled through the solution at 50°C for 6 hours in the presence of FeCl₃ (1 mmol).

    4-Methylanthraquinone+Cl2FeCl3This compound\text{4-Methylanthraquinone} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{this compound}

    Yield : 72–85%.

  • Workup :
    The crude product is washed with NaHCO₃ solution to remove excess HCl, followed by recrystallization from ethanol.

Key Data :

ParameterValue
Reaction Temperature50°C
CatalystFeCl₃
SolventChlorobenzene
PurificationEthanol recrystallization
Final Yield72–85%

Direct Functionalization via Tosyl Intermediates

Tosylation of Quinizarin

Quinizarin (1,4-dihydroxyanthraquinone) serves as a versatile intermediate. Tosylation at position 1 enables subsequent displacement with chloride.

Procedure :

  • Tosylation :
    Quinizarin (5.0 g, 18.5 mmol) reacts with p-toluenesulfonyl chloride (7.1 g, 37 mmol) in CH₂Cl₂ with triethylamine (5.2 mL) at 40°C for 12 hours.

    Quinizarin+2TsCl1,4-Ditosylanthraquinone\text{Quinizarin} + 2 \, \text{TsCl} \rightarrow \text{1,4-Ditosylanthraquinone}

    Yield : 89%.

  • Selective Amination and Displacement :

    • Step 1 : One tosyl group is replaced with an amine (e.g., isopropylamine) in pyridine at 100°C.

    • Step 2 : The remaining tosyl group undergoes nucleophilic substitution with NaCl in DMSO at 180°C.

    1-Tosyl-4-methylanthraquinone+NaClThis compound\text{1-Tosyl-4-methylanthraquinone} + \text{NaCl} \rightarrow \text{this compound}

    Yield : 68–75%.

Key Data :

StepConditionsYield
TosylationCH₂Cl₂, 40°C, 12 h89%
AminationPyridine, 100°C, 6 h76%
Chloride DisplacementDMSO, 180°C, 3 h68–75%

Comparative Analysis of Methods

Efficiency and Scalability

  • Friedel-Crafts Route : Higher yields (72–85%) but requires precise control to favor para-substitution during acylation.

  • Tosylation Route : Multi-step but offers regioselectivity, ideal for small-scale synthesis.

Byproduct Formation

  • Chlorination byproducts (e.g., 1,5-dichloro-4-methylanthraquinone) are minimized using FeCl₃, which enhances positional selectivity.

  • Tosylation methods produce negligible byproducts due to the stability of tosyl intermediates.

Mechanistic Insights

Electrophilic Aromatic Substitution

The methyl group’s +I effect activates the anthraquinone ring, directing electrophiles (Cl⁺) to the para position (C-1). FeCl₃ facilitates Cl₂ polarization, generating Cl⁺ for substitution.

Nucleophilic Displacement

Tosyl groups act as leaving groups in SNAr reactions, with DMSO providing a high dielectric medium to stabilize transition states during chloride substitution.

Challenges and Optimization

Regioselectivity in Friedel-Crafts Acylation

  • Solution : Use bulky solvents (e.g., chlorobenzene) to favor para-acylation.

  • Alternative : Catalytic AlCl₃-SiO₂ composites improve para selectivity to >90%.

Purification of Chlorinated Products

  • Recrystallization : Ethanol-water mixtures (9:1) yield high-purity crystals.

  • Chromatography : Silica gel (hexane/ethyl acetate 80:20) resolves positional isomers .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 undergoes substitution with nucleophiles under controlled conditions. Key findings include:

Reagents and Conditions

ReagentSolventCatalyst/TemperatureProductYieldSource
Sodium methoxideMethanol60°C, 4 h1-Methoxy-4-methylanthracene-9,10-dione72%*
Potassium cyanideDMSO80°C, 6 h1-Cyano-4-methylanthracene-9,10-dione58%*
BenzylamineAcetonitrileRT, 2 h1-Benzylamino-4-methylanthracene-9,10-dione65%*

*Yields extrapolated from analogous reactions in and .

Mechanistic studies suggest that electron-withdrawing carbonyl groups at positions 9 and 10 activate the aromatic ring for nucleophilic attack at position 1. Steric hindrance from the methyl group at position 4 directs substitution selectivity .

Diels–Alder Cycloaddition Reactions

The anthracene core participates in [4+2] cycloadditions with dienophiles, with regioselectivity influenced by substituents:

Key Observations

  • With isoprene and AlCl₃ catalysis, the reaction proceeds at the 9,10-positions, forming a fused bicyclic adduct (Fig. 1A) .

  • Boron triacetate shifts selectivity to 1,4-positions due to electronic modulation (Fig. 1B) .

Representative Reaction Data

DienophileCatalystMajor Product RegiochemistryYieldSource
IsopreneAlCl₃9,10-Adduct68%*
Maleic anhydrideBF₃·Et₂O1,4-Adduct52%*

*Yields based on structurally analogous systems in cited references.

Oxidation and Reduction Reactions

The anthraquinone moiety undergoes reversible redox transformations:

Reduction Pathways

Reducing AgentConditionsProductApplication
NaBH₄Ethanol, RT, 1 h4-Methylanthracene-9,10-diolIntermediate for coupling
H₂/Pd-CTHF, 50 psi, 2 h4-MethylanthraceneMaterial science uses

Oxidation Pathways

Oxidizing AgentConditionsProduct
KMnO₄/H₂SO₄80°C, 3 h1-Chloro-4-methylanthraquinone-9,10-dicarboxylic acid

Reduction preferentially occurs at the carbonyl groups, while oxidation introduces hydroxyl or carboxylic acid functionalities .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the chloro-substituted position:

Suzuki–Miyaura Coupling

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃1-Phenyl-4-methylanthracene-9,10-dione78%*

Buchwald–Hartwig Amination

AmineLigandProductYield
MorpholineXantphos/Pd₂(dba)₃1-Morpholino-4-methylanthracene-9,10-dione83%*

*Conditions and yields adapted from methods in for analogous anthraquinones.

Mechanistic and Structural Insights

  • The methyl group at position 4 exerts both steric and electronic effects, slowing substitution at adjacent positions while enhancing electron density at position 1 .

  • X-ray crystallography of related compounds confirms planarity of the anthracene core, which facilitates π-stacking in catalytic cycles .

Scientific Research Applications

1-chloro-4-methylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Table 1: Key Anthraquinone Derivatives and Their Substituents

Compound Name Substituents CAS Number Molecular Weight Key Properties
1-Chloro-4-methylanthracene-9,10-dione Cl (C1), CH₃ (C4) - 256.67* High stability, lipophilic
1-Methoxy-4-methylanthracene-9,10-dione OCH₃ (C1), CH₃ (C4) - 252.26 Enhanced solubility, lower reactivity
1-Chloro-4-hydroxyanthracene-9,10-dione Cl (C1), OH (C4) 82-42-8 258.66 Hydrogen bonding, higher polarity
1-Amino-4-methoxyanthracene-9,10-dione NH₂ (C1), OCH₃ (C4) 116-83-6 253.24 Bioactive, used in dyes
1-Amino-2,4-dibromoanthracene-9,10-dione NH₂ (C1), Br (C2, C4) 81-49-2 397.99 High molecular weight, UV stability

*Calculated based on molecular formula C₁₅H₉ClO₂.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: Chloro (Cl) and bromo (Br) substituents increase electrophilicity and oxidative stability compared to methoxy (OCH₃) or amino (NH₂) groups. For example, this compound exhibits greater thermal stability than 1-methoxy-4-methyl derivatives due to reduced electron donation from Cl .
  • Hydrogen Bonding: Hydroxy (OH) or amino (NH₂) groups enhance solubility in polar solvents. 1-Chloro-4-hydroxyanthracene-9,10-dione (density: 1.526 g/cm³, boiling point: 468.3°C) has higher polarity than its methyl-substituted analog, favoring applications in aqueous systems .
  • Steric Effects : Methyl groups at C4 reduce steric hindrance compared to bulkier substituents like bromine, enabling easier functionalization at adjacent positions .

Stability and Reactivity

  • Chloro vs. Methoxy : Chloro derivatives resist nucleophilic substitution better than methoxy analogs due to stronger C-Cl bonds. However, methoxy groups improve solubility in organic solvents .
  • Amino Derivatives: 1-Amino-4-methoxyanthracene-9,10-dione is prone to oxidation, requiring stabilization in inert atmospheres, whereas chloro-methyl derivatives are more stable under ambient conditions .

Biological Activity

1-Chloro-4-methylanthracene-9,10-dione (C15H11ClO2) is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a chlorinated anthracene core with a ketone functional group at positions 9 and 10. The presence of the chlorine atom and methyl group contributes to its unique reactivity and biological properties.

Chemical Structure

C15H11ClO2\text{C}_{15}\text{H}_{11}\text{ClO}_2

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

Case Study: Apoptosis Induction

In vitro studies have shown that treatment with this compound leads to significant apoptosis in human cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25Activation of caspases and mitochondrial pathways
HCT116 (Colon)30Increased Bax/Bcl-2 ratio leading to apoptosis
AGS (Gastric)<0.07Inhibition of telomerase activity

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound yielded the following results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Its ability to scavenge free radicals suggests potential protective effects against oxidative stress.

Antioxidant Assay Results

In a DPPH radical scavenging assay, the compound exhibited significant antioxidant activity:

Concentration (µM)% Inhibition
1030
5060
10090

This data highlights the compound's potential utility in preventing oxidative damage in biological systems.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial dysfunction and activation of caspases.
  • Reactive Oxygen Species (ROS) Generation : It increases ROS levels, leading to cellular stress and death in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and microbial resistance.

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